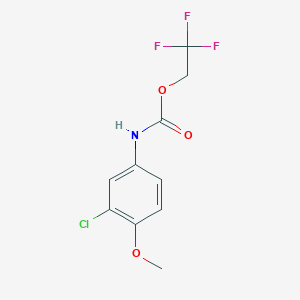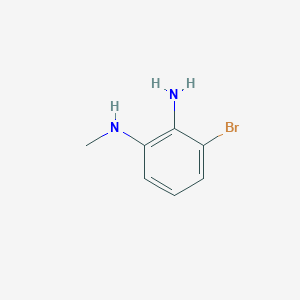
1-Sec-butylhydrazine hydrochloride
Overview
Description
1-Sec-butylhydrazine hydrochloride is an organic compound with the molecular formula C4H13N2Cl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a sec-butyl group. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sec-butylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of sec-butylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
sec-Butylamine+Hydrazine hydrate+HCl→1-Sec-butylhydrazine hydrochloride+Water
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Sec-butylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted hydrazines.
Scientific Research Applications
1-Sec-butylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-sec-butylhydrazine hydrochloride exerts its effects involves its interaction with various molecular targets. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways. Its hydrazine moiety allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
1-Sec-butylhydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
- tert-Butylhydrazine hydrochloride
- 1-Methyl-1-phenylhydrazine
- Benzylhydrazine dihydrochloride
Uniqueness: What sets this compound apart is its specific sec-butyl group, which imparts unique steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other hydrazine derivatives.
Properties
IUPAC Name |
butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOHZRUELSGCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)

![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)




![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)
